molecular formula C4F9I B1582874 Iodononafluoro-t-butane CAS No. 4459-18-1

Iodononafluoro-t-butane

Cat. No.: B1582874
CAS No.: 4459-18-1
M. Wt: 345.93 g/mol
InChI Key: WIKBZUXHNPONPP-UHFFFAOYSA-N
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Description

Iodononafluoro-t-butane, also known as perfluoro-tert-butyl iodide, is a fluorinated organic compound with the molecular formula C₄F₉I. This compound is characterized by its unique chemical structure, which includes a highly fluorinated tert-butyl group attached to an iodine atom. Due to its distinctive properties, this compound has garnered significant attention in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodononafluoro-t-butane can be synthesized through several methods. One common approach involves the reaction of perfluoro-tert-butyl lithium with iodine. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

C4F9Li+I2C4F9I+LiI\text{C}_4\text{F}_9\text{Li} + \text{I}_2 \rightarrow \text{C}_4\text{F}_9\text{I} + \text{LiI} C4​F9​Li+I2​→C4​F9​I+LiI

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment and conditions to ensure the safe handling of fluorinated compounds and iodine. The use of high-purity reagents and controlled reaction environments is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Iodononafluoro-t-butane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form perfluoro-tert-butyl alcohol or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of perfluoro-tert-butyl hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include perfluoro-tert-butyl azide or perfluoro-tert-butyl cyanide.

    Oxidation Reactions: Major products are perfluoro-tert-butyl alcohol and other oxidized derivatives.

    Reduction Reactions: The primary product is perfluoro-tert-butyl hydride.

Scientific Research Applications

Iodononafluoro-t-butane has a wide range of applications in scientific research:

    Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Research into the potential use of this compound in drug development and delivery systems is ongoing.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of iodononafluoro-t-butane involves its interaction with molecular targets through its highly electronegative fluorine atoms and the reactive iodine atom. These interactions can lead to the formation of strong bonds with other molecules, influencing various chemical and biological pathways. The compound’s unique structure allows it to participate in specific reactions that are not possible with other fluorinated compounds .

Comparison with Similar Compounds

Similar Compounds

  • Perfluoro-tert-butyl bromide (C₄F₉Br)
  • Perfluoro-tert-butyl chloride (C₄F₉Cl)
  • Perfluoro-tert-butyl fluoride (C₄F₉F)

Uniqueness

Iodononafluoro-t-butane stands out due to the presence of the iodine atom, which imparts unique reactivity compared to its bromine, chlorine, and fluoride counterparts. The iodine atom’s larger size and lower electronegativity compared to other halogens result in different reaction pathways and products. This makes this compound a valuable compound for specific applications where other perfluoro-tert-butyl halides may not be suitable .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F9I/c5-2(6,7)1(14,3(8,9)10)4(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKBZUXHNPONPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196230
Record name Iodononafluoro-t-butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4459-18-1
Record name 1,1,1,3,3,3-Hexafluoro-2-iodo-2-(trifluoromethyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4459-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodononafluoro-t-butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004459181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodononafluoro-t-butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro(tert-butyl) iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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